Disperse Orange 3 acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJASOUPUMZANE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392715 |

Source

|

| Record name | Disperse Orange 3 acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150375-01-2 |

Source

|

| Record name | Disperse Orange 3 acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Orange 3 acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Orange 3 Acrylamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 Acrylamide is a functionalized derivative of the well-known monoazo dye, Disperse Orange 3. This guide provides a comprehensive technical overview of its molecular structure, synthesis, core physicochemical properties, and its burgeoning applications in advanced materials and biomedical research. By incorporating a reactive acrylamide group, this molecule transitions from a simple colorant to a versatile monomer and a functional probe, opening avenues for the development of novel polymers, sensors, and drug delivery systems. This document serves as a foundational resource, consolidating key data and methodologies to support its application in cutting-edge research.

Introduction: From Dye to Functional Monomer

Disperse Orange 3 (DO3) is a traditional monoazo dye, characterized by a "push-pull" electronic structure. This structure consists of an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of an azobenzene backbone.[1][2] This configuration is the source of its chromophoric properties. The transformation of DO3 into Disperse Orange 3 Acrylamide (DO3A) involves the chemical modification of the amino group to incorporate a polymerizable acrylamide moiety. This functionalization elevates the molecule from a passive dye to an active building block for creating new materials with tailored optical and chemical properties. For researchers, DO3A offers a platform to integrate photoactive and environmentally sensitive groups directly into polymer backbones or to use as a probe in biological systems.

Molecular Structure and Synthesis

Core Molecular Identity

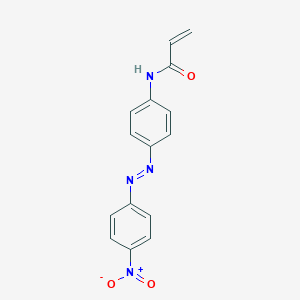

Disperse Orange 3 Acrylamide is systematically known as N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide.[3] Its structure combines the azobenzene chromophore of Disperse Orange 3 with a reactive acrylamide group, making it suitable for polymerization and covalent bonding.

Key Identifiers:

-

Molecular Formula: C₁₅H₁₂N₄O₃[3]

-

CAS Number: 150375-01-2[3]

-

Canonical SMILES: C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[O-][3][5]

Synthesis Pathway

The synthesis of Disperse Orange 3 Acrylamide is typically a two-step process starting from p-nitroaniline. The first step involves the synthesis of the parent dye, Disperse Orange 3, followed by its functionalization.

Step 1: Synthesis of Disperse Orange 3 (4-((4-Nitrophenyl)diazenyl)aniline) The process begins with the diazotization of p-nitroaniline. This is achieved by reacting p-nitroaniline with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures.[6][7] The resulting diazonium salt is then coupled with aniline in a process known as azo coupling.[6] The reaction mixture immediately turns a vibrant orange, indicating the formation of the azo bond and the Disperse Orange 3 chromophore.[6]

Step 2: Acrylamide Functionalization The synthesized Disperse Orange 3, which has a primary amine group, is then reacted with acryloyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This reaction forms an amide bond between the dye and the acryloyl group, yielding the final product, Disperse Orange 3 Acrylamide.

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis Pathway of Disperse Orange 3 Acrylamide.

Physicochemical and Spectroscopic Properties

The properties of Disperse Orange 3 Acrylamide are crucial for its application. The azobenzene core imparts distinct photo-responsive characteristics, while the acrylamide group dictates its reactivity and potential for polymerization.

Physicochemical Data

| Property | Value | Source |

| Melting Point | ~206.5 °C (decomposes) | [4] |

| Solubility | Soluble in chloroform and toluene. Slightly soluble in DMSO and Methanol.[8] | [8] |

| Appearance | Red to dark brown powder. | [8] |

| Storage | 2-8°C | [4] |

Spectroscopic Profile

The electronic absorption spectrum of the parent dye, Disperse Orange 3, is well-characterized and provides a strong basis for understanding the acrylamide derivative. The spectrum is dominated by a strong absorption band in the visible region, which is attributed to the π→π* transition of the conjugated azobenzene system.[1]

A study on Disperse Orange 3 in ethanol identified the following key spectral features:

-

Molar Extinction Coefficient (εmax): 1.35 × 10⁴ M⁻¹ cm⁻¹ (at 10⁻⁴ M in ethanol)[1]

-

Fluorescence Emission: 532 nm (when excited at 440 nm)[1]

-

Stokes Shift: 89 nm[1]

The acrylamide derivative is expected to have a similar spectroscopic profile, though slight shifts in the absorption and emission maxima may occur due to the electronic influence of the amide group. For instance, a copolymer incorporating the acrylamide monomer showed a λmax at 377 nm. This significant Stokes shift is a valuable property for applications in fluorescence imaging and sensing, as it allows for clear separation of excitation and emission signals.[1]

Applications in Research and Development

The dual nature of Disperse Orange 3 Acrylamide—a chromophore and a reactive monomer—makes it a valuable tool in several research domains.

Development of Photo-responsive Polymers

The acrylamide group allows for the straightforward incorporation of the Disperse Orange 3 chromophore into polymer chains via free-radical polymerization. This can be used to create:

-

Dichroic Polymers: Copolymers, for example with methyl methacrylate, can be used in polymer-dispersed liquid crystals for display devices.

-

Nonlinear Optical (NLO) Materials: The "push-pull" nature of the azo dye is conducive to creating materials with second-order NLO properties, which are essential for applications in electro-optics.

-

Photoswitchable Materials: Azobenzene derivatives are known to undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. Polymers functionalized with DO3A could potentially be developed into materials that change shape, color, or conformation in response to light.

Fluorescent Probes and Sensors

The fluorescence properties of the Disperse Orange 3 core make it a candidate for developing targeted fluorescent probes.[1] The molecule's fluorescence can be sensitive to the local microenvironment, such as polarity or the presence of specific analytes. For instance, the fluorescence of azo dyes can be quenched or enhanced upon binding to metal ions or biomolecules. Researchers can exploit this by designing polymers or nanoparticles incorporating DO3A that change their fluorescent output in response to a target, forming the basis of a chemical sensor.

Caption: Workflow for a DO3A-based Fluorescent Sensor.

Experimental Protocols

Protocol: Quality Control of Disperse Orange 3 Acrylamide

Objective: To verify the identity and purity of synthesized or purchased Disperse Orange 3 Acrylamide.

Methodology:

-

Visual Inspection: Confirm the material is a red to dark brown powder.[8]

-

Solubility Test: Test solubility in chloroform. A clear solution should form.

-

UV-Vis Spectroscopy: a. Prepare a dilute solution (e.g., 10⁻⁵ M) in a suitable solvent like ethanol or chloroform. b. Record the absorption spectrum from 300 to 700 nm. c. Verify the presence of the main absorption peak (λmax) characteristic of the azobenzene chromophore, expected in the range of 370-450 nm.[1]

-

FTIR Spectroscopy: a. Prepare a KBr pellet or cast a thin film from solution. b. Acquire the infrared spectrum. c. Look for characteristic peaks: N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide I, ~1660 cm⁻¹), N=N stretch (azo, ~1400-1450 cm⁻¹), and C-NO₂ stretch (nitro, ~1520 cm⁻¹ and ~1340 cm⁻¹).

-

¹H NMR Spectroscopy: a. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire the proton NMR spectrum. c. Confirm the presence of vinyl protons from the acrylamide group (typically 3 protons between 5.5-6.5 ppm) and aromatic protons (typically 8 protons in the 7-9 ppm range).

Safety and Handling

Disperse Orange 3 Acrylamide and its precursors require careful handling in a laboratory setting.

-

Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] The parent dye, Disperse Orange 3, may also cause skin sensitization.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11] When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[10]

-

Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid generating dust.[10] Ensure that eyewash stations and safety showers are readily accessible.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.[4][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10][11]

Conclusion

Disperse Orange 3 Acrylamide stands as a prime example of how classic chemical structures can be adapted for modern, high-performance applications. Its synthesis from readily available precursors and its versatile combination of photoactive and polymerizable functionalities make it an attractive molecule for materials scientists and biomedical researchers. This guide has provided the foundational knowledge—from its molecular structure and synthesis to its properties and safe handling—to empower professionals in leveraging this unique compound for the development of next-generation technologies.

References

-

PubChem. Disperse Orange 3 acrylamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. Disperse orange 3 acrylamide (C15H12N4O3). [Link]

-

ChemBK. Disperse Orange 3. [Link]

-

Safety Data Sheet. Acrylamide. [Link]

-

ECHA. Disperse Orange 3 acrylamide. European Chemicals Agency. [Link]

-

PrepChem.com. Synthesis of Disperse Orange 3. [Link]

-

SLS. Poly(Disperse Orange 3 methacrylamide). [Link]

-

Bulgarian Chemical Communications. Disperse orange 30 dye removal with H2SO4-functionalized activated carbon. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Disperse orange 3. [Link]

- Google Patents. KR102060607B1 - The preparing method of disperse orange dye.

-

ResearchGate. An Analysis of the Electronic Absorption Spectrum of Disperse Orange 3—An Azo Dye. [Link]

-

Chemotechnique.se. Patient Information Sheet: Disperse Orange 3. [Link]

-

PubChem. Disperse Orange 3 methacrylamide. National Center for Biotechnology Information. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Acrylamide. [Link]

-

ResearchGate. Resonant forms of disperse orange 3 (DO3). [Link]

-

MDPI. Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Disperse Orange 3 acrylamide | C15H12N4O3 | CID 3463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thomassci.com [thomassci.com]

- 5. PubChemLite - Disperse orange 3 acrylamide (C15H12N4O3) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. KR102060607B1 - The preparing method of disperse orange dye - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. DISPERSE ORANGE 3 price,buy DISPERSE ORANGE 3 - chemicalbook [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Nonlinear Optical Properties of Disperse Orange 3 Acrylamide Monomer

Abstract

Organic chromophores with significant nonlinear optical (NLO) properties are foundational to the development of next-generation photonic and optoelectronic devices. Among these, azo dyes represent a promising class of materials due to their large third-order optical nonlinearities, synthetic versatility, and robust structure. This technical guide provides an in-depth examination of the NLO properties of Disperse Orange 3 (DO3) acrylamide, a functionalized derivative of the well-known azo dye. We will explore the synthesis of the monomer, detail the experimental protocols for characterizing its third-order NLO response—primarily through the Z-scan technique—and discuss the theoretical underpinnings of its optical behavior. This document is designed to serve as a comprehensive resource, blending fundamental theory with practical, field-proven methodologies for researchers in materials science and photonics.

Introduction: The Imperative for Advanced NLO Materials

Nonlinear optics is a field of study that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This response gives rise to a host of phenomena, including harmonic generation, optical switching, and optical limiting, which are critical for applications in high-speed telecommunications, optical computing, and sensor protection.[1][2]

The third-order nonlinear susceptibility, χ⁽³⁾, is a key figure of merit that quantifies the strength of the third-order NLO response.[2][3] Materials with a large χ⁽³⁾ are highly sought after.[3] Azo dyes, characterized by a nitrogen-nitrogen double bond (-N=N-) bridging aromatic systems, are particularly noteworthy. Their "push-pull" electronic structure—an electron-donating group on one end and an electron-accepting group on the other—facilitates intramolecular charge transfer (ICT), which is a primary mechanism for large NLO responses.[4]

Disperse Orange 3 (4-((4-nitrophenyl)diazenyl)aniline) is a canonical example of such a push-pull azo dye. The addition of a polymerizable acrylamide group creates a monomer that allows for incorporation into polymer matrices, enhancing material processability and stability without sacrificing the core NLO activity.[5][6] This guide focuses specifically on this monomer, providing a roadmap for its synthesis, characterization, and NLO evaluation.

Molecular Design and Synthesis

The conversion of the parent Disperse Orange 3 dye into its acrylamide derivative is a critical step for creating processable NLO materials. The acrylamide functional group provides a reactive site for polymerization.

The Parent Chromophore: Disperse Orange 3

Disperse Orange 3 (DO3) possesses a quintessential push-pull structure. The amino group (-NH₂) acts as an electron donor, while the nitro group (-NO₂) serves as a strong electron acceptor. This arrangement, connected by the π-conjugated azobenzene bridge, is responsible for its strong absorption in the visible spectrum and its significant NLO properties.[7][8]

Synthesis of Disperse Orange 3 Acrylamide Monomer

The synthesis involves the acylation of the primary amine group on Disperse Orange 3 with acryloyl chloride. This must be performed carefully to avoid polymerization of the acryloyl chloride and to ensure selective N-acylation.

Protocol: Synthesis of N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide

-

Materials:

-

Disperse Orange 3 (DO3)

-

Acryloyl chloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve Disperse Orange 3 in anhydrous THF.

-

Base Addition: Add triethylamine to the solution. This base acts as a scavenger for the HCl that will be generated during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the reactivity of the acryloyl chloride and prevent unwanted side reactions.

-

Acylation: Add acryloyl chloride dropwise to the cooled, stirred solution over a period of 30-60 minutes. The slow addition is crucial to maintain temperature control and prevent premature polymerization.

-

Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure Disperse Orange 3 acrylamide monomer.[9]

-

-

Characterization: The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the covalent attachment of the acrylamide group and the overall molecular structure.[10][11]

-

FT-IR Spectroscopy: To identify the characteristic vibrational bands of the amide C=O and N-H groups.[10][11]

-

UV-Vis Spectroscopy: To determine the linear absorption spectrum and the position of the main charge-transfer band.[11]

-

Experimental Characterization of NLO Properties

The Z-scan technique is the most widely adopted method for determining the third-order NLO properties of materials due to its simplicity, high sensitivity, and ability to simultaneously measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[2][3][12]

The Z-scan Technique: Principles and Causality

The technique relies on the principle of self-focusing or self-defocusing.[13][14] When a high-intensity laser beam passes through a nonlinear material, it induces a change in the refractive index, creating a "lens" within the sample.

-

Causality:

-

If the nonlinear refractive index (n₂) is positive , the material acts as a focusing lens.

-

If n₂ is negative , it acts as a defocusing lens.

-

By translating the sample along the z-axis of a focused Gaussian laser beam, these lensing effects cause changes in the far-field beam divergence.[2][3] Measuring the intensity of the transmitted light through a finite aperture in the far field reveals the sign and magnitude of n₂.[12][13]

Experimental Protocol: Single-Beam Z-scan

Objective: To determine the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and the third-order susceptibility (χ⁽³⁾) of the DO3 acrylamide monomer solution.

-

Setup:

-

Laser Source: A pulsed laser is required to achieve the high peak intensities needed to induce nonlinear effects. A Q-switched, frequency-doubled Nd:YAG laser (λ = 532 nm) with nanosecond or picosecond pulses is a common choice.[3]

-

Beam Shaping: A spatial filter and Gaussian aperture ensure a pure TEM₀₀ Gaussian beam profile, which is essential for accurate data analysis.

-

Focusing Lens: A lens focuses the beam onto the sample.

-

Sample Holder: A cuvette with a known path length (typically 1-2 mm) containing the DO3 acrylamide monomer dissolved in a suitable solvent (e.g., THF, Chloroform).

-

Translation Stage: A computer-controlled motorized stage moves the sample along the z-axis.[13]

-

Detectors: Two photodetectors are used. One measures the light transmitted through the far-field aperture (for closed-aperture scan), and another measures the total transmitted light (for open-aperture scan). A beam splitter directs a portion of the incident beam to a reference detector to account for laser power fluctuations.

-

-

Workflow Diagram:

Caption: Key functional components of the DO3 acrylamide monomer.

Conclusion and Future Outlook

Disperse Orange 3 acrylamide stands as an important model system for investigating the third-order NLO properties of functionalized azo dyes. Its well-defined push-pull structure gives rise to a significant nonlinear optical response that can be reliably characterized using the Z-scan technique. The addition of the acrylamide group opens the door for its incorporation into polymeric systems, leading to the development of stable, processable thin films for device applications. [5][6] Future research should focus on the polymerization of this monomer and the characterization of the resulting polymer's NLO properties, exploring how the macromolecular environment influences the chromophore's response. Investigating the NLO properties at different wavelengths, particularly in the near-infrared telecommunication windows, will be critical for developing practical all-optical switching and signal processing devices.

References

-

Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]

-

Chapple, P. B. (2023). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. [Link]

-

Sreeja, V. G., et al. (2016). Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. ECORFAN Journal. [Link]

-

El Karout, H., Andrushchak, A., Wielgosz, R., El-Ghayoury, A., & Sahraoui, B. (2022). Nonlinear optical characterization of Disperse Orange dyes (3 and 25) and Pigment Orange 43. 2022 IEEE 16th International Conference on Advanced Trends in Radioelectronics, Telecommunications and Computer Engineering (TCSET). [Link]

-

Shawaier, R., Al-Sehemi, A. G., & El-Gogary, T. M. (2019). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 24(15), 2789. [Link]

-

Zahid, H. (2019). Density Functional Theory (DFT) Investigation of Electronic and Optical Properties of Azo Dyes. DSpace Repository. [Link]

-

Cherioux, F., Audebert, P., Maillotte, H., Grossard, L., Hernandez, F. E., & Lacourt, A. (1997). New Third-Order Nonlinear Polymers Functionalized with Disperse Red and Disperse Orange Chromophores with Increased Stability. Chemistry of Materials, 9(10), 2096-2102. [Link]

-

Aathira, A. S., & Nampoori, V. P. N. (2015). Measurements of third-order optical nonlinearity using Z-scan technique: A review. ResearchGate. [Link]

-

Gangopadhyay, T. K., Kumbhakar, P., & Mandal, M. K. (2019). Z-scan technique – Knowledge and References. Taylor & Francis. [Link]

-

Derkowska-Zielinska, B., Fedus, K., Wang, H., Cassagne, C., & Boudebs, G. (2017). Nonlinear optical characterization of Disperse Orange 3. Optical Materials, 72, 545-548. [Link]

-

Al-Adely, A. J., Al-Shemary, R. K., & Al-Amery, M. H. A. (2023). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Journal of Fluorescence, 33(4), 2739-2753. [Link]

-

Audebert, P., Cherioux, F., & Maillotte, H. (1997). New Third-Order Nonlinear Polymers Functionalized with Disperse Red and Disperse Orange Chromophores with Increased Stability. ACS Publications. [Link]

-

Sahraoui, B. (2014). Comparison between quantum mechanical computations of NLO properties and experimental data in selected functionalized azo-dyes. IEEE Xplore. [Link]

-

Rekha, R., & Nagabhushana, H. (2018). Study of Third Order Optical Nonlinearity in Disperse Orange-25 Dye-doped Polymer Films using CW Laser. ResearchGate. [Link]

-

Ali, R. A. S., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. RASĀYAN Journal of Chemistry, 18(1). [Link]

-

Blom, F. C., Driessen, A., & Hoekstra, H. J. W. M. (1994). Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. ResearchGate. [Link]

-

Campagnola, P. J., & Loew, L. M. (2003). Spectroscopy of third-harmonic generation: evidence for resonances in model compounds and ligated hemoglobin. Journal of Biomedical Optics, 8(3), 428-440. [Link]

-

PrepChem. (2023). Synthesis of Disperse Orange 3. [Link]

-

Chang, R. K., & Galbraith, L. K. (1968). Optical Third-Harmonic Generation in Dye Solutions. Physical Review, 171(3), 993-996. [Link]

-

Driessen, A., et al. (1994). Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. SPIE Proceedings. [Link]

-

Chen, Y., et al. (2022). Polarization-selected nonlinearity transition in gold dolmens coupled to an epsilon-near-zero material. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463796, Disperse Orange 3 acrylamide. PubChem. [Link]

- Google Patents. (2020). KR102060607B1 - The preparing method of disperse orange dye.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4574980, Disperse Orange 3 methacrylamide. PubChem. [Link]

Sources

- 1. DSpace [repository.cuilahore.edu.pk]

- 2. researchplateau.com [researchplateau.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ludovic.grossard.fr [ludovic.grossard.fr]

- 7. Nonlinear optical characterization of Disperse Orange dyes (3 and 25) and Pigment Orange 43 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. researchgate.net [researchgate.net]

- 9. Disperse Orange 3 acrylamide | C15H12N4O3 | CID 3463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. OPG [opg.optica.org]

- 13. ecorfan.org [ecorfan.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Characterization of Disperse Orange 3 Acrylamide: A Technical Guide

The following technical guide details the UV-Vis absorption analysis of Disperse Orange 3 Acrylamide (DO3-AA). It is structured to provide actionable protocols for researchers in photopharmacology and materials science, focusing on the characterization of photoswitching kinetics and electronic transitions.

Executive Summary & Application Context

Disperse Orange 3 Acrylamide (DO3-AA) is a pseudo-stilbene type azobenzene derivative functionalized with a polymerizable acrylamide group. While widely used in nonlinear optics (NLO) and holography, its core chromophore—the donor-acceptor azobenzene—serves as a critical model in drug development for designing photopharmaceuticals (light-activated drugs).

This guide provides a rigorous methodology for characterizing the electronic transitions, molar extinction coefficients, and photoisomerization kinetics of DO3-AA. These protocols are directly transferable to the analysis of azobenzene-modified ligands used to optically control protein activity.

Molecular Architecture & Electronic Transitions

Understanding the electronic origin of the spectra is prerequisite to accurate analysis. DO3-AA is a "push-pull" system:

-

Electron Acceptor: Nitro group (

) at the para position. -

Electron Donor: Amide group (

) linked to the acrylamide tail.

Spectral Shift Theory

The parent molecule, Disperse Orange 3 (DO3), possesses a free amine donor (

-

Consequence: A hypsochromic (blue) shift.

-

Expected

: ~360–380 nm (Solvent dependent).

Isomerization Mechanism

Upon UV irradiation (typically 365 nm), DO3-AA undergoes trans

-

Trans-isomer: Planar, high extinction coefficient (

) at -

Cis-isomer: Non-planar (twisted), lower

at

Figure 1: Photoisomerization pathway of DO3-AA. The trans-cis cycle is reversible via thermal relaxation or visible light irradiation.

Experimental Protocol: UV-Vis Characterization

Safety Note: DO3-AA is an irritant. Handle in a fume hood. Azobenzenes are light-sensitive; store stock solutions in amber vials or wrapped in foil.

Materials & Reagents

-

Analyte: Disperse Orange 3 Acrylamide (CAS: 150375-01-2).[1][2][3]

-

Solvents: Spectroscopic grade DMF (Dimethylformamide) or THF (Tetrahydrofuran). Note: Ethanol may be used, but solubility can be limited compared to DMF.

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60), Quartz cuvettes (1 cm path length), UV LED source (365 nm, ~10-50 mW/cm²).

Workflow: Determination of Molar Extinction Coefficient ( )

Accurate determination of

-

Stock Preparation: Prepare a 1.0 mM stock solution of DO3-AA in DMF.

-

Serial Dilution: Prepare five dilutions ranging from 5

M to 50 -

Measurement:

-

Run a solvent blank (pure DMF).

-

Scan each sample from 250 nm to 600 nm.

-

Record Absorbance (

) at

-

-

Analysis: Plot

vs. Concentration (-

Target Range:

M

-

Protocol: Photoisomerization Kinetics

This experiment measures the rate of switching, a critical parameter for drug delivery applications where "on/off" speed matters.

-

Setup: Place the cuvette containing ~20

M DO3-AA solution in the spectrophotometer. -

Initial Scan: Record the spectrum of the dark-adapted sample (100% trans).

-

Irradiation:

-

Irradiate the sample in situ (from the top of the cuvette) with a 365 nm UV LED.

-

Crucial Step: Ensure the stirring bar (micro-stirrer) is active to ensure homogenous irradiation, or irradiate until the Photostationary State (PSS) is reached (absorbance stops changing).

-

-

Time-Course Measurement:

-

Set the instrument to "Kinetics Mode" at

(e.g., 377 nm). -

Turn off the UV source (or leave on if measuring PSS formation rate).

-

If measuring Thermal Relaxation (cis

trans) : Turn UV off and immediately start recording absorbance recovery over time (typically 30–60 mins depending on solvent).

-

Figure 2: Experimental workflow for kinetic analysis of DO3-AA photoswitching.

Data Analysis & Interpretation

Solvatochromism

DO3-AA exhibits solvatochromism. The position of

| Solvent | Polarity Index | Expected | Interpretation |

| Toluene | 2.4 | ~365 - 370 | Non-polar; blue-shifted. |

| THF | 4.0 | ~372 - 375 | Moderate polarity; standard reference. |

| DMF | 6.4 | ~377 - 380 | Polar aprotic; red-shifted (stabilizes excited state). |

| Ethanol | 5.2 | ~375 - 380 | Polar protic; H-bonding may broaden peaks. |

Kinetic Calculation (Thermal Relaxation)

The thermal relaxation from cis to trans usually follows first-order kinetics.

Use the equation:

- : Absorbance at infinite time (fully relaxed trans state).

-

: Absorbance at time

-

: Absorbance at

-

: Rate constant (s

Plot:

Troubleshooting & Validation (Self-Correcting Protocols)

-

Issue: Isosbestic Points are not clear.

-

Cause: If the spectra of the time-course do not cross at a single "isosbestic point," it indicates a side reaction (e.g., photodegradation or precipitation) rather than a clean two-state (

) transition. -

Fix: Reduce UV intensity or irradiation time. Ensure solvent is degassed to prevent oxidation.

-

-

Issue: Absorbance > 2.0.

-

Cause: Concentration too high, leading to detector saturation and non-linear Beer's Law behavior.

-

Fix: Dilute sample until

absorbance is between 0.6 and 1.0.

-

-

Issue: Fast Relaxation.

-

Context: Push-pull azobenzenes (like DO3-AA) relax much faster than unsubstituted azobenzene.

-

Fix: If the relaxation is too fast for a standard scan, use "Time Drive" mode at a single wavelength rather than full spectral scanning.

-

References

-

Sigma-Aldrich. Disperse Orange 3 Acrylamide Product Specification & Safety Data Sheet. CAS 150375-01-2.[1][2][3] Available at:

-

PubChem. Disperse Orange 3 Acrylamide Compound Summary. National Library of Medicine. Available at:

-

ResearchGate. UV-Vis Analysis of Azo-Monomers and Photoisomerization Kinetics. (General methodology for azobenzene acrylamides). Available at:

-

AAT Bioquest. Absorption Spectrum of Disperse Orange 13 (Analogous Azo Dye). (Used for spectral shape comparison). Available at: [5]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. Disperse Orange 3 acrylamide | C15H12N4O3 | CID 3463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DISPERSE ORANGE 3 ACRYLAMIDE 90 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. thomassci.com [thomassci.com]

- 5. Absorption [Disperse Orange 13] | AAT Bioquest [aatbio.com]

Engineering Photomechanics: Trans-Cis Isomerization Mechanisms in Azo-Acrylamide Polymers for Advanced Drug Delivery

Executive Summary

The integration of photoresponsive chromophores into polymer networks has revolutionized the development of smart biomaterials. Among these, azo-acrylamide polymers stand out due to their highly tunable hydrophilicity and robust photomechanical responses. This technical whitepaper provides an in-depth analysis of the trans-cis isomerization mechanisms of azobenzene within polyacrylamide (PA) matrices. Designed for researchers and drug development professionals, this guide deconstructs the quantum mechanical pathways of isomerization, details the matrix effects of the polymer backbone, and establishes self-validating experimental protocols for engineering next-generation, light-activated drug delivery systems.

Mechanistic Foundations of Azobenzene Photoisomerization

The utility of azobenzene in smart hydrogels is fundamentally driven by its clean, reversible photoisomerization between a thermodynamically stable, planar trans state and a metastable, angular cis state [1]. This transition induces a massive spatial contraction; the distance between the para-carbons decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form [1].

Electronic Transitions: Rotation vs. Inversion

The isomerization is governed by two distinct electronic transitions: a strong

Advanced Complete Active Space Self-Consistent Field (CASSCF) calculations have resolved this historical controversy. Excitation to the

Mechanistic pathways of trans-cis photoisomerization in azobenzene.

Matrix Effects in Azo-Acrylamide Polymers

When azobenzene is covalently integrated into a polyacrylamide hydrogel—typically utilizing a crosslinker such as 4,4′-di(acrylamido)azobenzene (AZO)—the local polymer environment heavily dictates the isomerization kinetics [4]. The acrylamide backbone provides a hydrophilic, tunable environment, but the physical crosslinking density imposes strict steric constraints.

Because the primary

Quantitative Data Presentation

Table 1: Photophysical and Structural Properties of Azobenzene Isomers

| Property | Trans-Azobenzene | Cis-Azobenzene |

| Geometry | Planar | Angular |

| Para-Carbon Distance | ~9.0 Å | ~5.5 Å |

| Dipole Moment | ~0 D | 3.0 D |

| Dominant Absorption | ||

| Relative Stability | Baseline (Lowest Energy) | +12 kcal/mol |

Table 2: Polymer Matrix Effects on Isomerization Kinetics

| Matrix Condition | Effect on Trans | Effect on Cis | Mechanistic Causality |

| High Crosslink Density | Decreased Quantum Yield | Accelerated Relaxation | High steric hindrance restricts the free volume required for the rotational pathway. |

| Hydrogen Bonding | Inhibited (Isomer Locking) | Extremely Rapid | H-bonds stabilize the planar trans state, raising the |

| Aqueous Swollen Hydrogel | Rapid (~30s to 90% PSS) | Rapid (~60s to 88% PSS) | Water acts as a plasticizer, providing sufficient free volume for unhindered isomerization. |

Applications in Targeted Drug Delivery

The spatial contraction of the AZO crosslinker upon UV irradiation translates to macroscopic changes in the hydrogel's physical properties. The transition from trans to cis disrupts the structural regularity of the network, leading to localized expansion, softening, or even a complete gel-to-sol transition [5].

In advanced supramolecular designs utilizing host-guest interactions (e.g., trans-azobenzene acting as a guest within an

Experimental Protocols: Synthesis and Self-Validating Characterization

To ensure reproducibility and scientific integrity, the following protocol details the synthesis and characterization of AZO-PA hydrogels. This workflow strictly incorporates self-validating checkpoints to ensure causality between the applied optical stimulus and the observed mechanical response.

Self-validating experimental workflow for AZO-PA hydrogel characterization.

Protocol: Synthesis and In Situ Validation of AZO-PA Hydrogels

Step 1: Synthesis of 4,4′-di(acrylamido)azobenzene (AZO)

-

Procedure: React 4,4′-diaminoazobenzene with acryloyl chloride in the presence of triethylamine (acting as an acid scavenger) at 0°C under an inert atmosphere [4].

-

Causality: Acrylation ensures the azobenzene core can participate directly in free-radical polymerization with acrylamide monomers. This direct covalent integration prevents phase separation and ensures that the mechanical stress of isomerization is transferred directly to the polymer backbone.

-

Validation Checkpoint 1: Confirm the molecular structure via

H NMR. The presence of vinylic protons (5.8–6.5 ppm) and the complete absence of primary amine protons validate successful functionalization.

Step 2: Formulation of the Hydrogel

-

Procedure: Copolymerize acrylamide (AAm) with the synthesized AZO crosslinker using ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) in a DMSO/Water cosolvent system.

-

Causality: DMSO is strictly required to solubilize the hydrophobic AZO crosslinker before the network forms, ensuring a homogeneous distribution of photoresponsive nodes throughout the matrix.

-

Validation Checkpoint 2: Perform an equilibrium swelling ratio test in deionized water. If the swelling ratio deviates by >5% from the theoretical baseline for the target crosslink density, discard the batch. Uneven swelling indicates heterogeneous crosslinking, which will skew all subsequent photomechanical data.

Step 3: Photophysical and Rheological Validation

-

Procedure: Irradiate the hydrogel with 365 nm UV light. Monitor the trans

cis conversion via UV-Vis spectroscopy. A photostationary state (PSS) of ~90% cis should be reached within 30 seconds [4]. Concurrently, perform in situ rheology (oscillatory shear). -

Causality: UV irradiation causes the AZO crosslinkers to contract and bend, disrupting polymer chain packing, increasing local free volume, and lowering the storage modulus (G').

-

Validation Checkpoint 3 (The Self-Validating Loop): Irradiate the softened gel with 490 nm visible light. The UV-Vis spectrum must show a return to ~88% trans isomer [4], and the rheometer must simultaneously record a recovery of the initial storage modulus. If mechanical recovery lags significantly behind optical recovery, it indicates irreversible network degradation (e.g., radical-induced chain scission) rather than reversible photoisomerization.

References

-

Chemical and photochemical DNA “gears” reversibly control stiffness, shape-memory, self-healing and controlled release properties of polyacrylamide hydrogels RSC Publishing URL:[Link]

-

Design and Applications of Photoresponsive Hydrogels PMC (PubMed Central) URL:[Link]

-

A New Trans-to-Cis Photoisomerization Mechanism of Azobenzene on the S1(n,π) Surface* National Yang Ming Chiao Tung University (NYCU) URL:[Link]

-

Photoresponsive Hydrogels with Photoswitchable Mechanical Properties Allow Time-Resolved Analysis of Cellular Responses to Matrix Stiffening ACS Applied Materials & Interfaces URL:[Link]

-

Proof for the concerted inversion mechanism in the trans-->cis isomerization of azobenzene using hydrogen bonding to induce isomer locking PubMed URL:[Link]

-

Control over molecular motion using the cis–trans photoisomerization of the azo group: Nanovehicle Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. Proof for the concerted inversion mechanism in the trans-->cis isomerization of azobenzene using hydrogen bonding to induce isomer locking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Applications of Photoresponsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Computational Determination of the Dipole Moment for Disperse Orange 3 Acrylamide

An In-depth Technical Guide

Abstract

The dipole moment is a fundamental molecular property that governs the interaction of a molecule with electric fields and influences its solubility, intermolecular interactions, and electro-optic properties. For functional dyes like Disperse Orange 3 acrylamide, understanding the dipole moment is critical for designing and optimizing materials for applications in sensors, optoelectronics, and advanced polymer systems.[1] This guide provides a comprehensive, in-depth protocol for the accurate calculation of the molecular dipole moment of Disperse Orange 3 acrylamide using first-principles quantum chemical methods, specifically Density Functional Theory (DFT). We will explore the theoretical underpinnings, detail a rigorous computational workflow, and provide expert insights into the critical choices that ensure a reliable and verifiable result.

Introduction: The Significance of the Dipole Moment in Azo Dyes

Disperse Orange 3 (DO3) is a monoazo dye characterized by an electron-donating amino group and an electron-withdrawing nitro group, which creates a significant intramolecular charge-transfer character.[2] The acrylamide functionalization of this chromophore, resulting in N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide[3], allows it to be incorporated into polymer chains, creating functional materials with unique optical properties.

The molecular dipole moment (µ) arises from the non-uniform distribution of electron density across the molecule. In dyes like DO3 acrylamide, the strong push-pull electronic nature of the donor and acceptor groups results in a large permanent dipole moment. This property is paramount as it dictates:

-

Solvatochromism: Changes in the absorption spectrum with solvent polarity.

-

Nonlinear Optical (NLO) Properties: The magnitude of the dipole moment is directly related to the first hyperpolarizability (β), a key parameter in NLO materials.

-

Polymer Matrix Interactions: The orientation of the dye within a host polymer, crucial for applications like dichroic polymer-dispersed liquid crystals for display devices, is influenced by its dipole moment.[1]

Given its importance, the accurate determination of the dipole moment is a prerequisite for the rational design of new materials. While experimental measurement is possible, computational chemistry offers a powerful, predictive, and cost-effective alternative to quantify this property with high accuracy.[4]

Theoretical Foundation: Density Functional Theory (DFT)

For calculating the properties of medium-sized organic molecules like Disperse Orange 3 acrylamide, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5] DFT methods calculate the total electronic energy of a system based on its electron density (ρ) rather than the complex many-electron wavefunction, making them computationally tractable for molecules of this size.[5]

The accuracy of a DFT calculation is critically dependent on two key choices:

-

The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electronic interactions. For dipole moments, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown excellent performance.[6] Functionals like B3LYP and the range-separated hybrid ωB97X-V are highly recommended.[6][7]

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. For dipole moments, which depend on the electron distribution far from the nuclei, it is essential to use basis sets augmented with diffuse functions .[6] These functions allow for a more flexible and accurate description of the electron density tails. A double-zeta quality basis set like aug-cc-pVDZ or a triple-zeta set like 6-311G++(d,p) represents a robust choice.[6][8] Using a non-augmented basis set will almost certainly lead to an underestimation of the dipole moment.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for calculating the dipole moment of Disperse Orange 3 acrylamide. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Step 1: Molecular Structure Generation

The first step is to generate an accurate 3D representation of the molecule.

-

Obtain the Chemical Structure: The IUPAC name for Disperse Orange 3 acrylamide is N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide. Its molecular formula is C₁₅H₁₂N₄O₃.[3][9]

-

Build the 3D Model: Use a molecular builder program (e.g., Avogadro, GaussView, WebMO[10]) to construct the molecule from its 2D structure. Ensure correct atom types, bonds, and initial stereochemistry. The trans isomer of the azo-group is generally the more stable ground-state configuration.

-

Initial Pre-optimization: Perform a quick geometry optimization using a low-cost method like molecular mechanics (e.g., UFF or MMFF94) to resolve any steric clashes or unnatural bond lengths before proceeding to the more computationally expensive quantum mechanical calculations.

Step 2: Ground State Geometry Optimization

A molecule's calculated properties are highly dependent on its geometry. Therefore, we must first find the lowest energy (most stable) conformation of the molecule at our chosen level of theory.

-

Set up the Calculation: Prepare an input file for your quantum chemistry software. This file specifies the atomic coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet ground state), the level of theory, and the type of calculation.

-

Choose a Robust Level of Theory: For geometry optimization, a moderately sized basis set is often sufficient and computationally efficient. A good choice is the B3LYP functional with the 6-31G(d) basis set.

-

Execute the Optimization: Run the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

-

Verify the Result: A true energy minimum must be confirmed by a subsequent frequency calculation. All calculated vibrational frequencies should be positive (real). The presence of an imaginary frequency indicates a transition state, not a minimum, and the structure must be further optimized.

Step 3: High-Accuracy Single-Point Calculation for the Dipole Moment

With the optimized geometry, we can now perform a more accurate single-point energy calculation using a larger, more appropriate basis set specifically for electronic properties.

-

Use the Optimized Geometry: Start the new calculation from the final coordinates obtained in Step 2.

-

Select a High-Level Theory: This is the critical step for accuracy.

-

Request the Dipole Moment: Ensure your input file includes keywords to compute and print the molecular properties, including the dipole moment.

-

Execute the Calculation: Run this single-point calculation. Since it does not involve geometry changes, it will be significantly faster than the optimization step.

Step 4: Data Extraction and Validation

The final step involves interpreting the output and validating the result.

-

Locate the Dipole Moment: Search the output file for "Dipole Moment". The software will typically provide the x, y, and z components of the dipole vector and the total magnitude in units of Debye.

-

Analyze the Vector: The direction of the dipole vector provides chemical insight, pointing from the center of negative charge to the center of positive charge. For DO3 acrylamide, this vector is expected to align roughly along the axis from the nitro group (electron-withdrawing) to the amide-substituted ring (electron-donating).

-

Validate Against Known Data: The trustworthiness of a computational result is established through comparison. While experimental data for the acrylamide derivative is scarce, the parent molecule, Disperse Orange 3, has been studied. A previous computational study reported a dipole moment of 8.33 Debye, which is in good agreement with an experimental value of 8.8 Debye.[11][12] Your calculated value for the acrylamide derivative should be of a similar magnitude, providing a crucial validation checkpoint.

Data Presentation and Visualization

Clear presentation of computational parameters and results is essential for reproducibility and interpretation.

Table 1: Computational Parameters and Results Summary

| Parameter | Geometry Optimization | Dipole Moment Calculation | Literature (Disperse Orange 3) |

| Software | Gaussian / ORCA / etc. | Gaussian / ORCA / etc. | Gaussian 09 |

| Method | DFT | DFT | DFT (Restricted Hartree-Fock) |

| Functional | B3LYP | ωB97X-V | Not Specified |

| Basis Set | 6-31G(d) | aug-cc-pVTZ | 6-31G* |

| Calculated Dipole (Debye) | (Intermediate Value) | [Calculated Value] | 8.33[11] |

| Experimental Dipole (Debye) | N/A | N/A | 8.8[11][12] |

Diagrams: Workflow and Conceptual Framework

Conclusion and Expert Recommendations

The computational protocol outlined in this guide provides a robust and reliable pathway for determining the molecular dipole moment of Disperse Orange 3 acrylamide. By adhering to the principles of using an optimized geometry and selecting an appropriate high-level functional with an augmented basis set, researchers can generate data with high confidence.

Key Takeaways for Scientific Integrity:

-

Never calculate properties on an unoptimized geometry. The initial structure from a builder is not a physically meaningful representation.

-

The choice of an augmented basis set is not optional. For properties dependent on electron density far from the nucleus, such as the dipole moment, diffuse functions are mandatory for accuracy.[6]

-

Always validate against known data points. Comparison with experimental or previously calculated values for structurally similar molecules is the cornerstone of trustworthy computational science.[11][12]

By following this guide, scientists can confidently leverage the predictive power of computational chemistry to accelerate the design and development of novel materials based on functional azo dyes.

References

-

PubChem. (n.d.). Disperse Orange 3 methacrylamide. National Center for Biotechnology Information. Retrieved from [Link]

-

World dye variety. (2012). Disperse Orange 3. Retrieved from [Link]

-

PubChem. (n.d.). Disperse Orange 3 acrylamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pawlak, B., et al. (2024). Influence of the Dipole Moment on the Increase in the Thermal Conductivity of Thin Films Functionalized with Azo Dye. The Journal of Physical Chemistry C. Retrieved from [Link]

-

Abbas, B., & Alshikh Khalil, M. (n.d.). Investigation of Dynamic Dichroism Properties of Disperse Orange 11 Molecules and Azo-Molecules Doped in Poly(Methyl Methacrylate) Thin Films: A Comparison. Silicon. Retrieved from [Link]

-

Jabbar, H. A. A., et al. (2023). Theoretical Investigation of novel bis azo compounds using DFT. Journal of Kufa for Chemical Sciences. Retrieved from [Link]

-

Bruze, M., et al. (2015). Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. Contact Dermatitis. Retrieved from [Link]

-

Flores-Galván, M., & Díaz-Leines, G. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. Retrieved from [Link]

-

El-Sayed, Y. S., et al. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Scientific Reports. Retrieved from [Link]

-

Chiacchio, M. A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules. Retrieved from [Link]

-

Zi, L. S., et al. (2023). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. PLOS Computational Biology. Retrieved from [Link]

-

Fiuza, B., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. Retrieved from [Link]

-

Sharma, P., et al. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. ChemRxiv. Retrieved from [Link]

-

Park, C. H., & Kim, Y.-S. (2018). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv. Retrieved from [Link]

-

Melcr, J., et al. (2020). Constrained dipole moment density functional theory for charge distributions in force fields for the study of molecular fluids. The Journal of Chemical Physics. Retrieved from [Link]

-

Gregory, P. D., et al. (2025). DiPolMol-Py: A Python package for calculations for ²Σ ground-state molecules. arXiv. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of Dynamic Dichroism Properties of Disperse Orange 11 Molecules and Azo-Molecules Doped in Poly(Methyl Methacrylate) Thin Films: A Comparison. Retrieved from [Link]

-

Maplesoft. (n.d.). DipolePlot - Maple Help. Retrieved from [Link]

-

Rowan. (n.d.). Single-Point Calculations. Retrieved from [Link]

-

ResearchGate. (2021). What program can I use to calculate dipole moment efficiently and without the need of excessive computation?. Retrieved from [Link]

-

YouTube. (2021). Using WebMO to Determine Dipole Moment. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]

- 3. Disperse Orange 3 acrylamide | C15H12N4O3 | CID 3463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. arxiv.org [arxiv.org]

- 7. Single-Point Calculations | Rowan [rowansci.com]

- 8. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thomassci.com [thomassci.com]

- 10. youtube.com [youtube.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

electronic structure and band gap of Disperse Orange 3 based monomers

An In-Depth Technical Guide to the Electronic Structure and Band Gap of Disperse Orange 3-Based Monomers

Foreword: The Chromophore as a Functional Core

Disperse Orange 3 (DO3), chemically known as 4-[(4-nitrophenyl)azo]benzenamine, is more than a simple dye.[1] Its molecular architecture represents a quintessential "push-pull" system, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) are positioned at opposite ends of a π-conjugated azobenzene bridge.[2][3] This configuration creates a significant intramolecular charge transfer (ICT) character, which dictates its electronic and optical properties.[4] For researchers in materials science and drug development, understanding the electronic structure of DO3 is not merely an academic exercise. When DO3 is functionalized to act as a monomer, its inherent electronic properties become the foundation for the rational design of advanced materials, including photoresponsive polymers, nonlinear optical (NLO) materials, and sensors.[4] This guide provides a detailed exploration of the electronic heart of DO3-based monomers: their frontier molecular orbitals and the resultant band gap, examined through both computational and experimental lenses.

The Electronic Architecture of a Push-Pull Azo Dye

The defining characteristic of Disperse Orange 3 is its electronic asymmetry. The amino (-NH₂) group serves as an electron donor, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the nitro (-NO₂) group acts as a strong electron acceptor, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3][4]

-

The HOMO: This orbital is primarily localized on the electron-rich part of the molecule, specifically the aniline moiety. Its energy level is a direct measure of the molecule's ability to donate an electron (i.e., its ionization potential).

-

The LUMO: This orbital is concentrated on the electron-deficient nitrobenzene portion of the molecule. Its energy level reflects the molecule's ability to accept an electron (i.e., its electron affinity).[5]

The energy difference between the HOMO and LUMO levels is the band gap (Eg) . This gap is the critical parameter that determines the minimum energy required to excite an electron from the ground state to the first excited state, governing the molecule's color, photochemical reactivity, and semiconductor properties.[5][6]

Computational Elucidation via Density Functional Theory (DFT)

Before undertaking laboratory experiments, in silico investigation via Density Functional Theory (DFT) provides profound insights with high predictive accuracy for organic dyes.[7][8][9] DFT is the computational method of choice because it offers an optimal balance between computational cost and accuracy for molecules of this size, effectively modeling electron correlation effects that are crucial for describing the electronic structure.

The causality for this choice rests on DFT's ability to calculate the ground-state electronic energy and, from this, derive the energies and spatial distributions of the HOMO and LUMO. This allows for the direct calculation of the HOMO-LUMO gap.[10] Functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d) or larger) have been shown to yield reliable results for azo dyes.[8][11]

Summary of Key Electronic Parameters

| Parameter | Determination Method | Significance |

| HOMO Energy | DFT, Cyclic Voltammetry | Governs electron-donating ability; ionization potential. |

| LUMO Energy | DFT, Cyclic Voltammetry | Governs electron-accepting ability; electron affinity. |

| Optical Band Gap (Egopt) | UV-Vis Spectroscopy | Minimum energy for photoexcitation; determines color. |

| Electrochemical Band Gap (Egelec) | Cyclic Voltammetry | Energy difference between oxidation and reduction states. |

Conclusion: From Monomer Properties to Material Performance

A thorough characterization of the electronic structure and band gap of Disperse Orange 3-based monomers is the foundational step in materials design. A low band gap, for instance, is desirable for organic semiconductors and near-infrared absorbing materials. The ability to precisely measure and computationally predict how modifications to the monomer structure—such as altering the donor/acceptor strength or extending the π-conjugation—will tune these fundamental electronic parameters empowers researchers to engineer next-generation materials with tailored optoelectronic properties. This integrated computational and experimental approach ensures both efficiency in discovery and confidence in performance.

References

-

Swedish Contact Dermatitis Research Group. (2022). Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. Contact Dermatitis, 88(1), 54–59. [Link]

-

Jaggi, N., et al. (2024). An Analysis of the Electronic Absorption Spectrum of Disperse Orange 3—An Azo Dye. Journal of Electronic Materials. [Link]

-

Landeck, L., et al. (2003). High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine. Contact Dermatitis, 48(5), 248-50. [Link]

-

Bruze, M., et al. (2025). Exclusion of Disperse Orange 3 From the Textile Dye Mix Present in the Baseline Patch-Test Series: A Study by the International Contact Dermatitis Research Group. Dermatitis, 36(3), 227-234. [Link]

-

Chemotechnique Diagnostics. Patient Information Sheet: Disperse Orange 3. [Link]

-

Bai, R., et al. (2020). Adsorption and Oxidation Dynamics of Disperse Orange 3 on a Polycrystalline Pt Electrode Studied by In Situ Second Harmonic Generation. The Journal of Physical Chemistry C, 124(40), 22036-22043. [Link]

-

Muniz-Miranda, M., & Caporali, S. Resonant forms of disperse orange 3 (DO3). ResearchGate. [Link]

-

ResearchGate. (2023). HOMO and LUMO orbital levels of 3 O 2 , O 2 − , and 1 O 2 based on... [Link]

-

Özkınalı, S., et al. (2018). Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes. ResearchGate. [Link]

-

Singh, P., & Tandon, P. (2021). In Silico Investigation of Physicochemical and Nonlinear Optical Properties of Azobenzene-Based Novel Molecules. World Scientific. [Link]

-

Breitschuh, C., et al. (2023). Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte. Molecules, 28(21), 7322. [Link]

-

Mondal, T., & Guchhait, N. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(9), 4386-4401. [Link]

-

Kowerdziej, R., et al. (2014). Molecular structure of the azo dyes Disperse Orange 3... ResearchGate. [Link]

-

Ashenhurst, J. (2018). HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]

-

Mondal, T., & Guchhait, N. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

-

ResearchGate. Chemical Structures of "(Disperse Orange 3, Disperse Blue 79 and Solvent brown 1)". [Link]

-

DSpace Repository. (2026). Density Functional Theory (DFT) Investigation of Electronic and Optical Properties of Azo Dyes. [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

Atambo, M., et al. (2020). Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?. ACS Omega, 5(20), 11466-11474. [Link]

-

Al-Zaydi, A. G., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Polymers, 15(14), 3051. [Link]

-

Reddit. (2023). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem. [Link]

-

Özkınalı, S., et al. (2018). Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes. DergiPark. [Link]

-

University of Washington Faculty Web Server. Experiment 18: Cyclic Voltammetry. [Link]

-

University of Missouri-St. Louis. Cyclic Voltammetry of [Ru(bipy)3]2+. [Link]

Sources

- 1. chemotechnique.se [chemotechnique.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repository.cuilahore.edu.pk]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

literature review of azo-dye functionalized acrylamide polymers

An In-Depth Technical Guide to Azo-Dye Functionalized Acrylamide Polymers: From Synthesis to Application

Introduction: Engineering "Smart" Polymers with Light

In the realm of materials science and drug development, the quest for "smart" polymers—materials that respond to external stimuli in a controlled and predictable manner—is paramount. Among these, light-responsive polymers stand out for their ability to be controlled remotely, with high spatial and temporal precision. This guide focuses on a particularly versatile class of such materials: azo-dye functionalized acrylamide polymers. By covalently linking photochromic azo dyes to a hydrophilic polyacrylamide backbone, we can create macromolecules whose properties, particularly their solubility in water, can be dynamically modulated with light.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the design, synthesis, characterization, and application of these remarkable polymers. We will delve into the causality behind experimental choices, provide validated protocols, and explore the cutting-edge applications that are driving the field forward.

Part I: The Molecular Toolkit

The properties of these smart polymers are not monolithic; they are an emergent result of their constituent parts. Understanding these building blocks is the first step toward rational design.

Section 1.1: The Polyacrylamide Backbone

Polyacrylamide and its N-substituted derivatives (e.g., poly(N,N-dimethylacrylamide), poly(N-isopropylacrylamide)) are the foundation of these systems. Their primary role is to confer water solubility. Many of these polymers exhibit a Lower Critical Solution Temperature (LCST) , a phenomenon where the polymer undergoes a reversible phase transition from a soluble, extended coil state to an insoluble, collapsed globule state upon heating above a specific temperature (the cloud point temperature, TCP).[1] This thermo-responsiveness is the key property that we will learn to control with light. The choice of N-substituents on the acrylamide monomer is a critical design parameter, as it directly influences the baseline LCST of the resulting polymer.[1]

Section 1.2: The Azo-Dye Functional Group: The Engine of Responsiveness

The azobenzene moiety is the photo-active engine. It exists in two isomeric forms: the more stable, planar trans (E) isomer and the less stable, bent cis (Z) isomer.

-

Photo-isomerization: Irradiation with UV light (typically ~365 nm) triggers a clean and reversible isomerization from the E to the Z form. The reverse reaction can be initiated by irradiation with visible light (e.g., blue or green light) or allowed to occur thermally over time.[2] This fatigue-free switching is a major advantage of azobenzene systems.[1]

-

Polarity Change: The key consequence of this isomerization is a change in the molecule's dipole moment. The bent Z-isomer is significantly more polar than the linear E-isomer. When these azo dyes are attached to a polymer chain, this light-induced change in the polarity of the side chains alters the overall polymer-solvent interactions, thereby modulating the LCST.

Caption: Reversible E-Z isomerization of the azobenzene moiety.

Part II: Polymer Architecture and Synthesis

There are two primary strategies for creating azo-dye functionalized acrylamide polymers: copolymerization of a functional monomer or post-polymerization modification.

Section 2.1: Monomer Synthesis and Copolymerization (The Primary Route)

The most common and versatile approach involves first synthesizing an acrylamide monomer that already contains the azo dye, followed by its copolymerization with a non-functionalized acrylamide monomer (e.g., N,N-dimethylacrylamide).

This protocol is adapted from established literature methods.[1]

Objective: To synthesize a polymerizable azobenzene monomer via amidation.

Materials:

-

Aniline yellow (4-aminoazobenzene)

-

Acryloyl chloride

-

Triethylamine (TEA) or similar non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Dissolution: Dissolve 4-aminoazobenzene and a slight molar excess of TEA in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere. Cool the mixture to 0°C in an ice bath.

-

Acylation: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of triethylammonium chloride precipitate will be observed.

-

Workup: Filter the reaction mixture to remove the salt. Remove the THF from the filtrate under reduced pressure.

-

Purification: Redissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with dilute acid, then brine, and finally dry over anhydrous sodium sulfate. Purify the final product by column chromatography or recrystallization to yield the 4-acrylamido azobenzene monomer.

Caption: Photo-controlled drug release via LCST modulation.

Section 4.2: Environmental Remediation

Polyacrylamide-based materials are excellent adsorbents. [3][4][5]Their functional groups (amine and carbonyl) can act as chelation sites for pollutants. [3]Copolymers of acrylamide have been used effectively to remove azo dyes—themselves a significant class of water pollutants—from industrial wastewater. [3][5][6]

-

Mechanism: The adsorption process is often chemisorption, where electrostatic interactions and hydrogen bonds form between the polymer and the dye pollutant. [7]* Performance: The adsorption capacity is highly dependent on pH and the acrylamide content in the copolymer. [3][4]Kinetic studies frequently show that the process follows a pseudo-second-order model, indicating that chemical adsorption is the rate-limiting step. [3][4]This makes them promising materials for water treatment applications.

Section 4.3: Advanced Sensing Platforms

The redox-active nature of the azo group, combined with the stability of a polymer matrix, makes these materials suitable for electrochemical sensors. [8]Hydroxyl-functionalized azo-dye polymers can be electropolymerized onto an electrode surface. [8]The resulting film exhibits electrocatalytic activity, facilitating the detection of various analytes with high sensitivity and stability. [8]While much of this work has focused on other polymer backbones, the principles are directly applicable to functionalized polyacrylamides, opening a promising avenue for research.

Conclusion and Future Outlook

Azo-dye functionalized acrylamide polymers represent a mature yet continually evolving class of smart materials. The interplay between the thermo-responsive acrylamide backbone and the photo-responsive azo side-chains provides a rich design space for scientists. We have moved from observing a simple increase in LCST upon irradiation to understanding and exploiting the more complex, non-linear behaviors that arise at higher chromophore densities. The exceptional photo-modulation achieved with newer dyes like arylazopyrazoles suggests that the performance limits of these systems have not yet been reached. [2] Future work will likely focus on enhancing the biocompatibility of these polymers for in-vivo applications, exploring their use in 3D printing of smart hydrogels, and developing multi-stimuli-responsive systems that can integrate light with other triggers like pH or specific analytes. For researchers and developers, these materials offer a robust and tunable platform for solving complex challenges in medicine, environmental science, and beyond.

References

- Steinbrecher, R., Zhang, P., Papadakis, C. M., & Laschewsky, A. (2025). Counter-intuitive photo-modulation of the aqueous phase behavior of azo dye-functionalized polyacrylamides.

- Steinbrecher, R., Zhang, P., Papadakis, C. M., & Laschewsky, A. (2025). Counter-intuitive photo-modulation of the aqueous phase behavior of azo dye-functionalized polyacrylamides.

- Miladinova, I., & Konstantinova, T. (2021). Synthesis of new azodyes for dyeing of cotton and polymer materials. Journal of Chemists, Technologists and Environmentalists.

- Steinbrecher, R., Zhang, P., Papadakis, C. M., & Laschewsky, A. (2024). Boosting the photo-switchability of double-responsive water-soluble polymers by incorporating arylazopyrazole dyes.

- Yildirim, Y., Yilmaz, H., Ak, G., & Sanlier, S. H. (2015). New copolymer of acrylamide with allyl methacrylate and its capacity for the removal of azo dyes. Polímeros.

- Zhang, P., Steinbrecher, R., et al. (2025). Toward Fully Photoresponsive Amphiphilic Polymers via Azopyrazole-Functionalized Polyacrylamides. Macromolecules.

- Yildirim, Y., Yilmaz, H., Ak, G., & Sanlier, S. H. (2015). New copolymer of acrylamide with allyl methacrylate and its capacity for the removal of azo dyes.

- Singh, V., et al. (2009). Poly(acrylamide) functionalized chitosan: an efficient adsorbent for azo dyes from aqueous solutions.